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molecular formula C16H17NO2S B8655811 Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate CAS No. 919113-94-3

Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate

Cat. No. B8655811
M. Wt: 287.4 g/mol
InChI Key: VAJYFICBSDNNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008296B2

Procedure details

To a stirring solution of 4-mercapto-benzoic acid methyl ester (506 mg, 3.01 mmol) and potassium carbonate (1.245 g, 9.01 mmol) in dimethylformamide (10 mL), is added methanesulfonic acid 3-pyridin-4-yl-propyl ester (See Intermediate 14) in dicholoromethane (11 mL, 2.73 mmol). The dichloromethane is removed in vacuo and then the reaction is heated to 100° C. for 4 h. The reaction is allowed to cool to room temperature and washed with water while extracting with ethyl acetate. The organic portion is concentrated in vacuo. The resulting residue is purified using radial chromatography, eluting with methanol and dichloromethane to obtain 174 mg (22%) of the title compound. MS (ES+) m/e 288.1 (M+1)+.
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
1.245 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[N:18]1[CH:23]=[CH:22][C:21]([CH2:24][CH2:25][CH2:26]OS(C)(=O)=O)=[CH:20][CH:19]=1>CN(C)C=O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:26][CH2:25][CH2:24][C:21]2[CH:22]=[CH:23][N:18]=[CH:19][CH:20]=2)=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
506 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)S)=O
Name
Quantity
1.245 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCCOS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCCOS(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dichloromethane is removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
while extracting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified
WASH
Type
WASH
Details
eluting with methanol and dichloromethane

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)SCCCC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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